

A Technical Guide to 2,5-Dibromopyridin-3-amine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2,5-Dibromopyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and synthetic applications of **2,5-Dibromopyridin-3-amine** (also known as 3-Amino-2,5-dibromopyridine). As a versatile heterocyclic intermediate, this compound serves as a critical building block in the development of novel pharmaceutical and agrochemical agents. Its unique structure, featuring two bromine atoms at positions amenable to selective functionalization, makes it a valuable scaffold in medicinal chemistry.^[1]

Core Physical and Chemical Properties

The fundamental properties of **2,5-Dibromopyridin-3-amine** are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ Br ₂ N ₂	[1][2]
Molecular Weight	251.91 g/mol	[1][2]
CAS Number	90902-84-4	[1][2]
Melting Point	146-152 °C	[1]
Boiling Point	325.0 ± 37.0 °C (Predicted)	[3]
Density	2.147 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	-0.56 ± 0.10 (Predicted)	[3]
Appearance	White to brown solid/crystalline powder	[1][3]
XLogP3	1.9	[2]
SMILES	<chem>C1=C(C=NC(=C1N)Br)Br</chem>	[2]
InChI	InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2	[2]
InChIKey	VHGBUYMPBFPXQM-UHFFFAOYSA-N	[2]

Solubility and Stability

2,5-Dibromopyridin-3-amine is generally soluble in organic solvents like ethyl acetate and can be purified using gradients of ethyl acetate and hexanes.[3] It should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container to ensure stability.[3]

Spectroscopic Data Profile

While specific spectra for **2,5-Dibromopyridin-3-amine** are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. An additional broad signal corresponding to the amine ($-\text{NH}_2$) protons would also be present.
- ^{13}C NMR: The spectrum would display five signals for the five carbon atoms of the pyridine ring. The carbons bonded to bromine would be significantly shifted downfield.
- IR Spectroscopy: As a primary aromatic amine, the IR spectrum should exhibit characteristic N-H stretching vibrations as two bands in the $3200\text{--}3500\text{ cm}^{-1}$ region.[4] An N-H bending vibration is expected around $1580\text{--}1650\text{ cm}^{-1}$, and a strong C-N stretching band for aromatic amines would appear between $1250\text{--}1335\text{ cm}^{-1}$. [5]
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent peaks at M, M+2, and M+4, corresponding to the different combinations of bromine isotopes (^{79}Br and ^{81}Br). The nominal molecular ion peak would be observed at m/z 250/252/254.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and analysis of **2,5-Dibromopyridin-3-amine**.

Synthesis via Reduction of 2,5-dibromo-3-nitropyridine

A common and effective method for synthesizing **2,5-Dibromopyridin-3-amine** is through the reduction of its nitro precursor, 2,5-dibromo-3-nitropyridine.[3]

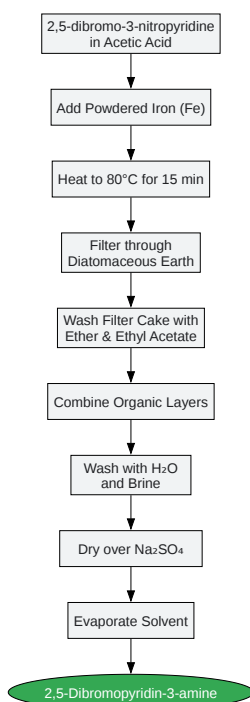
Materials:

- 2,5-dibromo-3-nitropyridine
- Acetic acid
- Powdered iron
- Diatomaceous earth (Celite)
- Ether

- Ethyl acetate (EtOAc)
- Water
- Saturated brine solution

Procedure:

- Dissolve 2,5-dibromo-3-nitropyridine (1.0 eq) in acetic acid with stirring until a complete solution is formed.[\[3\]](#)
- Add powdered iron (5.0 eq) to the solution.[\[3\]](#)
- Heat the reaction mixture to 80 °C under vigorous stirring and maintain this temperature for 15 minutes.[\[3\]](#)
- Monitor the reaction to completion (e.g., by TLC).
- After completion, filter the hot mixture through a pad of diatomaceous earth to remove the solid iron impurities.[\[3\]](#)
- Wash the filter cake thoroughly with ether and ethyl acetate.[\[3\]](#)
- Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual acetic acid and water-soluble impurities.[\[3\]](#)
- Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude **2,5-Dibromopyridin-3-amine**.



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Caption: Workflow for the synthesis of **2,5-Dibromopyridin-3-amine**.

Purification Protocols

High purity is often required for subsequent reactions. The crude product obtained from the synthesis can be purified using standard laboratory techniques.

- **Recrystallization:** This technique is effective for removing small amounts of impurities. Solvents such as ethanol or mixtures of ethyl acetate and heptane can be explored to find suitable conditions for recrystallization.
- **Silica Gel Column Chromatography:** For achieving high purity, column chromatography is the preferred method. A solvent system with a gradient of ethyl acetate in hexanes is typically effective for separating the desired product from starting materials and byproducts.^[3]

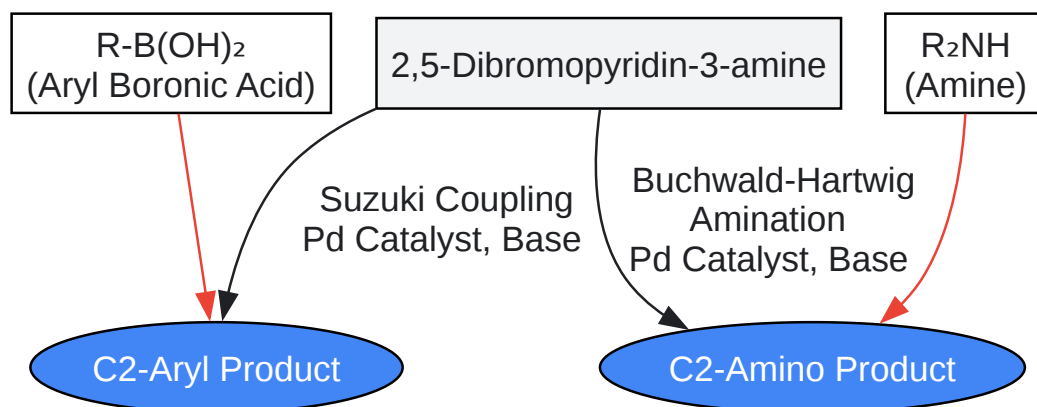
Chemical Reactivity and Applications in Drug Development

2,5-Dibromopyridin-3-amine is a valuable building block primarily due to the differential reactivity of its functional groups. The two bromine atoms serve as handles for introducing molecular diversity through cross-coupling reactions, while the amino group can be used for forming amides or other nitrogen-containing linkages.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C2 and C5 positions are ideal for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.^{[6][7]} These reactions are fundamental in modern drug discovery for creating C-C and C-N bonds, respectively.^{[8][9]}

- **Regioselectivity:** In many palladium-catalyzed reactions on similar pyridine systems, the C2-halogen is more reactive than the C5-halogen due to electronic effects from the ring nitrogen.^[10] This allows for selective mono-functionalization at the C2 position, leaving the C5 bromine available for a subsequent, different coupling reaction. This stepwise functionalization is a powerful strategy for building complex molecules.
- **Suzuki-Miyaura Coupling:** This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an aryl or heteroaryl boronic acid. This is a common strategy for synthesizing biaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.^{[11][12]}
- **Buchwald-Hartwig Amination:** This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine.^[8] This is a key method for synthesizing complex diaminopyridines and other scaffolds found in pharmacologically active molecules.^[7]



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